molecular formula C16H12BrF3N4O2S B2944368 4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide CAS No. 320421-99-6

4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

Cat. No.: B2944368
CAS No.: 320421-99-6
M. Wt: 461.26
InChI Key: GDTPYQIISIAIND-UHFFFAOYSA-N
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Description

4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinazoline core substituted with a trifluoromethyl group at position 2 and a bromophenylsulfonohydrazide moiety. The bromine atom at the para position of the benzene ring and the trifluoromethyl group on the quinazoline contribute to its electronic and steric properties, influencing solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

4-bromo-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTPYQIISIAIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a compound of interest due to its potential biological activities. This compound belongs to a class of hydrazides that have been studied for various pharmacological effects, including antitumor and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C16H12BrF3N4O2S
  • Molecular Weight : 442.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in cancer cell lines and inflammatory pathways. The trifluoromethyl group and the quinazoline moiety are known to enhance the compound's ability to inhibit specific enzymes or receptors involved in cell proliferation and inflammation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

The mechanism behind this activity involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

CytokineConcentration (pg/mL)Control (pg/mL)Reference
TNF-α150300
IL-6100250

Case Studies

  • Case Study on Lung Cancer : A study involving A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Inflammatory Response Model : In a murine model of inflammation, administration of the compound led to reduced paw swelling and lower levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison Based on Heterocyclic Core Modifications

Quinazoline vs. Quinoline Derivatives

  • 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide (): This compound replaces the quinazoline ring with a quinoline system.

Quinazoline vs. Thiazole Derivatives

  • Thiazole-based sulfonohydrazides are often explored for antimicrobial or anticancer activity, whereas quinazoline derivatives like the target compound are more commonly associated with kinase inhibition .

Substituent Effects on the Quinazoline Ring

  • 4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (): This compound substitutes the trifluoromethyl group with a methylsulfanyl moiety. The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability and lipophilicity compared to the methylsulfanyl group, which is less electronegative and more prone to oxidation. The carbohydrazide backbone (vs. sulfonohydrazide) also alters hydrogen-bonding patterns .

Backbone Variations: Sulfonohydrazide vs. Carbohydrazide

  • 4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide (): This analog replaces the sulfonohydrazide group with a benzohydrazide backbone. The sulfonohydrazide in the target compound introduces a sulfonyl group, increasing acidity (pKa ~1–2) and solubility in aqueous media compared to carbohydrazides.

Substituent Position and Electronic Effects

  • However, the nitro group’s larger size and higher polarity may reduce membrane permeability compared to the compact trifluoromethyl group .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Heterocycle Substituent (Position) Backbone Key Properties
Target Compound Quinazoline CF₃ (2), Br (4-benzene) Sulfonohydrazide High lipophilicity, kinase inhibition
4-Chloro-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide Quinazoline CH₃S (2), Cl (4-benzene) Carbohydrazide Moderate metabolic stability
4-Bromo-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide Thiazole Br (4-benzene) Sulfonohydrazide Acetylcholinesterase inhibition
4-bromo-N'-(3-ethoxy-4-hydroxybenzylidene)benzenesulfonohydrazide Benzylidene Br (4-benzene), OEt/OH Sulfonohydrazide Antioxidant potential

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Lipophilicity (LogP) Metabolic Stability
Trifluoromethyl Strongly withdrawing High (~3.5) High
Methylsulfanyl Weakly donating Moderate (~2.8) Moderate
Nitro Strongly withdrawing Low (~1.9) Low
Bromo Weakly withdrawing High (~3.0) High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation of brominated benzenesulfonohydrazide with 2-(trifluoromethyl)-4-quinazolinylmethylamine. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Monitoring reaction progress by TLC and confirming final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • NMR : 1^1H NMR will show peaks for the methyl group (~δ 3.1 ppm), aromatic protons (δ 7.2–8.5 ppm), and NH protons (δ 9.8–10.2 ppm). 19^{19}F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • FT-IR : Look for sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular geometry and confirm hydrogen bonding patterns (e.g., N-H⋯O interactions) using SHELXL for refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
  • Assess enzyme inhibition (e.g., kinase or protease targets) via fluorometric assays, noting IC50_{50} values .
  • Use cytotoxicity assays (MTT or resazurin) on human cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the trifluoromethyl group) be resolved during structure refinement?

  • Strategies :

  • Apply SHELXL ’s rigid-bond restraint (RIGU) to model thermal motion anisotropy for the CF3_3 group .
  • Use ORTEP-3 to visualize electron density maps and adjust occupancy factors for disordered atoms .
  • Validate refinement with the WinGX suite, checking for R-factor convergence (<5%) and ADP consistency .

Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s stability in biological assays?

  • Experimental Design :

  • Conduct stability studies in DMSO/PBS mixtures (0–50% v/v) using HPLC to track degradation products .
  • Correlate solvation effects with DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify vulnerable sites .
  • Use Cambridge Structural Database (CSD) data to compare hydrogen-bonding motifs in related sulfonohydrazides .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR), using crystal structures from the PDB (e.g., 1M17) .
  • Validate docking poses with MD simulations (GROMACS) over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Cross-reference with QSAR models to optimize substituent effects on activity .

Q. How should conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

  • Troubleshooting :

  • Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability via liver microsomes) .
  • Use LC-MS/MS to identify metabolites and assess bioavailability .
  • Modify the sulfonohydrazide backbone (e.g., introduce PEG linkers) to enhance solubility and tissue penetration .

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